Lycopsamine N-oxide
Overview
Description
Synthesis Analysis
The synthesis of lycopsamine and its N-oxide derivatives has been a subject of study to facilitate their analysis and understand their biological significance. For instance, Zalkow et al. (1985) demonstrated the synthesis of lycopsamine N-oxide through the regiospecific coupling of synthesized trachelanthic and viridifloric acids with retronecine, followed by oxidation (Zalkow et al., 1985). This method highlights the chemical versatility and the steps involved in obtaining lycopsamine N-oxide from its precursors.
Molecular Structure Analysis
The molecular structure of lycopsamine N-oxide, alongside its epimeric and diastereoisomeric relationships with other pyrrolizidine alkaloids, has been elucidated through NMR spectroscopy. Colegate et al. (2014) discussed the semi-automated separation of lycopsamine and intermedine (its epimer) as their N-oxides, providing insights into their stereochemical variations and molecular structure through comprehensive NMR data (Colegate et al., 2014).
Chemical Reactions and Properties
Lycopsamine N-oxide's chemical reactions are crucial for understanding its behavior and potential transformations in biological systems or analytical procedures. The process of N-oxidation, for instance, alters certain chemical shifts observable through NMR, influencing the molecule's reactivity and interactions (Colegate et al., 2014).
Physical Properties Analysis
The physical properties of lycopsamine N-oxide, such as solubility, stability, and optical activity, are critical for its separation and identification. The semi-automated flash chromatography technique described by Colegate et al. (2014) for separating lycopsamine from intermedine as their N-oxides provides insights into the physical characteristics that enable these separation techniques, including solubility in various solvents and interaction with chromatographic materials (Colegate et al., 2014).
Chemical Properties Analysis
Understanding lycopsamine N-oxide's chemical properties, such as reactivity towards other compounds and stability under different conditions, is essential for its application in research and potential therapeutic use. The study by Colegate et al. (2014) indirectly provides information on the chemical behavior of lycopsamine N-oxide through the exploration of its synthesis and structural analysis (Colegate et al., 2014).
Scientific Research Applications
Food and Dietary Supplements : Lycopsamine N-oxide may serve as a marker for detecting plant materials in food and dietary supplements. This application was highlighted in the study, "Characterization and screening of pyrrolizidine alkaloids and N-oxides from botanicals and dietary supplements using UHPLC-high resolution mass spectrometry" (Avula et al., 2015).
Cancer Research : A study titled "Lycopsamine inhibits the proliferation of human lung cancer cells via induction of apoptosis and autophagy and suppression of interleukin-2" demonstrated that Lycopsamine is a potent anti-lung cancer agent (Yu, Guo, & Wang, 2020).
Diabetes Mellitus Treatment : Lycopsamine treatment normalized lipid and glucose metabolism, insulin resistance, and body weight in diabetic rats, suggesting its potential in treating diabetes mellitus. This was reported in "Lycopsamine Attenuates Diabetes Mellitus via The Nuclear Factor Kappa B-Induced 5′ Adenosine Monophosphate-Activated Protein Kinase Signal Pathway" (Hu et al., 2021).
Pharmacokinetics : The study "Pyrrolizidine alkaloids from Symphytum officinale L. and their percutaneous absorption in rats" found that oral application of lycopsamine N-oxide led to a higher excretion of N-oxides and free alkaloids in urine, indicating its significance in pharmacokinetics research (Brauchli et al., 1982).
Neurotoxicity Studies : The study "Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity" reported that Lycopsamine N-oxide induced neurotoxicity to neural progenitor cells in vitro, highlighting its relevance in neurotoxicity research (Zhang et al., 2021).
Toxicology : "Pyrrolizidine alkaloids in medicinal tea of Ageratum conyzoides" identified Lycopsamine and its N-oxide as known hepatotoxins and tumorigens, underlining their significance in toxicological studies (Bosi et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-FVZLBROTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lycopsamine N-oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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